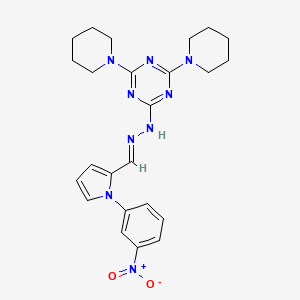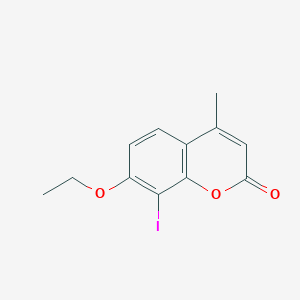![molecular formula C10H11N3O B5717055 4-[(2-aminophenyl)imino]-2-pyrrolidinone](/img/structure/B5717055.png)
4-[(2-aminophenyl)imino]-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-aminophenyl)imino]-2-pyrrolidinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is a heterocyclic compound that has a pyrrolidinone ring and an imine group attached to a phenyl ring. This compound is also known as APIP and has been synthesized through various methods.
作用机制
The exact mechanism of action of 4-[(2-aminophenyl)imino]-2-pyrrolidinone is not fully understood. However, it has been proposed that the compound exerts its effects through the modulation of various signaling pathways. It has been reported to inhibit the activity of NF-κB, a transcription factor that plays a critical role in inflammation and cancer. It has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(2-aminophenyl)imino]-2-pyrrolidinone have been studied extensively. It has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It can also scavenge reactive oxygen species and protect against oxidative stress. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
实验室实验的优点和局限性
One of the major advantages of 4-[(2-aminophenyl)imino]-2-pyrrolidinone is its versatility in various lab experiments. It can be used in cell culture experiments, animal studies, and even clinical trials. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to administer in some experimental settings.
未来方向
There are several future directions for the study of 4-[(2-aminophenyl)imino]-2-pyrrolidinone. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. Another direction is to explore the structure-activity relationship of this compound and its derivatives to identify more potent and selective analogs. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, 4-[(2-aminophenyl)imino]-2-pyrrolidinone is a versatile compound that has gained significant attention in scientific research due to its potential therapeutic properties. It has been synthesized through various methods and has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. Its mechanism of action is not fully understood, but it is believed to modulate various signaling pathways. Further studies are needed to explore its potential as a therapeutic agent and to elucidate its mechanism of action.
合成方法
The synthesis of 4-[(2-aminophenyl)imino]-2-pyrrolidinone has been reported through various methods. One of the most common methods involves the reaction of 2-aminobenzaldehyde with pyrrolidin-2-one in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the final product. Other methods involve the use of different starting materials and catalysts, but the overall reaction mechanism remains the same.
科学研究应用
4-[(2-aminophenyl)imino]-2-pyrrolidinone has been studied extensively for its potential therapeutic properties. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer activities. It has also been shown to have neuroprotective effects and can inhibit the formation of amyloid-beta plaques, which are associated with Alzheimer's disease. Additionally, it has been reported to have antimicrobial activity against various bacteria and fungi.
属性
IUPAC Name |
4-(2-aminophenyl)iminopyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-8-3-1-2-4-9(8)13-7-5-10(14)12-6-7/h1-4H,5-6,11H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFWTEMSJNKACI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=CC=CC=C2N)CNC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminophenyl)iminopyrrolidin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-quinolinylcarbonyl)amino]benzoic acid](/img/structure/B5716975.png)

![4-ethyl-3-(2-furyl)-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5716989.png)
![4-iodo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5716997.png)
![N-ethyl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5717002.png)
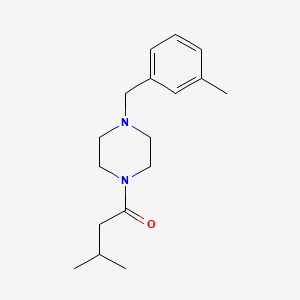
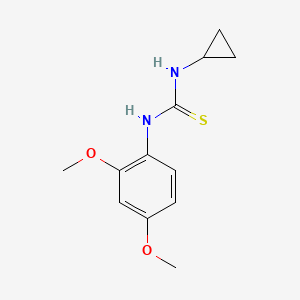
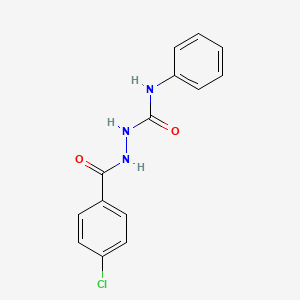
![2-[4-(6-chloro-4-phenyl-2-quinolinyl)phenoxy]-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B5717026.png)
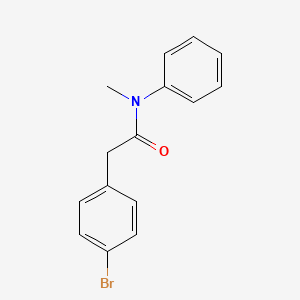
![N-[2-(acetylamino)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5717048.png)
